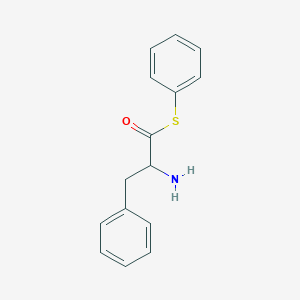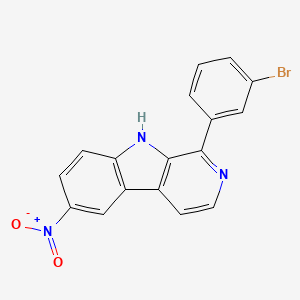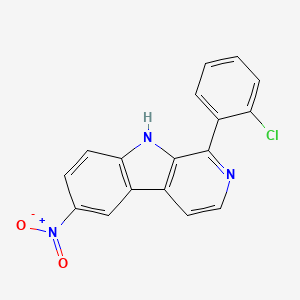
Poly(3-hexylthiophene-2,5-diyl) (regioregular)
Übersicht
Beschreibung
Poly(3-hexylthiophene-2,5-diyl) (P3HT) is a regioregular semiconducting polymer . It is used in organic electronics primarily because of its regular end-to-end arrangement of side chains, which allows efficient Π-Π stacking of the conjugated backbones . On account of the alkyl side group, P3HT is rendered hydrophobic in neutral state .
Synthesis Analysis
P3HT is a poly(alkylthiophene) based semiconducting polymer that is hydrophobic at neutral state and has π-π conjugation in its backbone . It has a hole mobility in the range of 10^-3 - 10^-1 cm^2 V^-1 s^-1 and is commonly used in the development of field-effect transistors (FETs) for a wide range of applications .Molecular Structure Analysis
The molecular structure of P3HT is characterized by its regular end-to-end arrangement of side chains, which allows efficient Π-Π stacking of the conjugated backbones . This regular arrangement is due to the 1:1 (head-to-head): (head-to-tail) linkages of regioisomers .Chemical Reactions Analysis
The chemical reactions of P3HT are primarily related to its use in organic electronics. The intrinsic hole and electron transport characteristics of P3HT have been investigated using current-voltage (I-V) measurements in metal/polymer/metal sandwich structures .Physical And Chemical Properties Analysis
P3HT has a molecular weight range of 50,000-100,000 . It has a conductivity of 10^3 S/cm when doped with iodine . Its melting point is 238 °C . The fluorescence of P3HT is characterized by an excitation wavelength (λex) of 443 nm and an emission wavelength (λem) of 568 nm in chloroform . The orbital energy of P3HT is characterized by a HOMO level of 5 eV and a LUMO level of 3 eV .Wissenschaftliche Forschungsanwendungen
Organic Field-Effect Transistors (OFETs)
P3HT is extensively used in the fabrication of OFETs due to its excellent charge carrier mobility . OFETs are crucial components in flexible displays, sensors, and logic circuits. The thiophene polymer’s ability to form an ordered structure at the molecular level contributes to efficient charge transport, making devices more reliable and faster.
Organic Photovoltaics (OPVs)
In the realm of OPVs , P3HT serves as an active layer material . Its strong absorption in the visible spectrum and good electrical properties make it suitable for converting solar energy into electrical energy. OPVs with P3HT are lightweight, potentially low-cost, and can be produced using roll-to-roll printing, offering a promising approach to solar energy harvesting.
Corrosion Inhibitors
The thiophene derivatives are known to act as corrosion inhibitors . They form a protective layer on metals, preventing oxidation and degradation. This application is particularly valuable in industrial settings where metal components are exposed to harsh environments.
Organic Light-Emitting Diodes (OLEDs)
P3HT finds application in OLEDs , where it is used as an emissive layer . OLEDs benefit from the polymer’s ability to emit light upon electrical excitation, and they are used in creating flexible, efficient, and high-contrast displays.
Pharmacological Properties
Thiophene derivatives exhibit a range of pharmacological properties , including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . These properties are harnessed in drug development, leading to new treatments for various conditions.
Anti-thrombolytic Activity
Some thiophene compounds have shown significant anti-thrombolytic activity . This suggests potential applications in preventing blood clots, which is crucial in treating cardiovascular diseases.
Biofilm Inhibition
Research indicates that certain thiophene derivatives can inhibit the formation of biofilms . This is particularly important in medical devices and implants, where biofilm formation can lead to infections and device failures.
Hemolysis Assay
Thiophene derivatives have been studied for their ability to induce or inhibit hemolysis , the destruction of red blood cells. This application is relevant in understanding drug interactions with blood cells and in developing treatments that require controlled hemolysis.
Wirkmechanismus
Target of Action
Poly(3-hexylthiophene-2,5-diyl) (P3HT), also known as Thiophene, 2-bromo-3-hexyl-, homopolymer, is a semiconducting polymer . Its primary targets are electronic and optoelectronic devices, where it is used due to its regular end-to-end arrangement of side chain, which allows efficient Π-Π stacking of the conjugated backbones .
Mode of Action
The mode of action of P3HT is based on its interaction with light and electric fields. It is used in organic electronics primarily because of its regular end-to-end arrangement of side chain, which allows efficient Π-Π stacking of the conjugated backbones . This arrangement facilitates the movement of charge carriers, making P3HT an effective material for use in electronic devices .
Biochemical Pathways
The efficient Π-Π stacking of its conjugated backbones facilitates the movement of charge carriers, which is a key aspect of the electronic functioning of these devices .
Result of Action
The result of P3HT’s action is the efficient movement of charge carriers in electronic devices, leading to their effective functioning . For example, it is used in the development of field-effect transistors (FETs) for a wide range of applications .
Action Environment
The action, efficacy, and stability of P3HT can be influenced by environmental factors such as temperature, humidity, and light exposure. For instance, the efficiency of charge carrier movement can be affected by these factors, which in turn can impact the performance of the electronic devices in which P3HT is used .
Safety and Hazards
Zukünftige Richtungen
The future directions of P3HT research are primarily focused on improving its properties for use in organic electronics. For example, research is being conducted to improve the electron mobility of P3HT . Additionally, P3HT is being investigated for use in organic photovoltaics (OPV) research and devices .
Eigenschaften
IUPAC Name |
3-hexyl-2-[4-hexyl-5-(4-hexyl-5-methylthiophen-2-yl)thiophen-2-yl]-5-methylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48S3/c1-6-9-12-15-18-26-22-29(34-25(26)5)32-28(20-17-14-11-8-3)23-30(35-32)31-27(21-24(4)33-31)19-16-13-10-7-2/h21-23H,6-20H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKARVMUJJLUQDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(SC(=C1)C)C2=CC(=C(S2)C3=CC(=C(S3)C)CCCCCC)CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiophene, 2-bromo-3-hexyl-, homopolymer | |
CAS RN |
125321-66-6 | |
| Record name | Poly(3-hexylthiophene-2,5-diyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Poly(3-hexylthiophene-2,5-diyl) (regioregular) interact with the Erbium-doped fiber laser to enable Q-switching and mode-locking?
A1: Poly(3-hexylthiophene-2,5-diyl) (regioregular) acts as a saturable absorber, meaning its absorption of light decreases at high light intensities. In an EDFL, P3HT initially absorbs a significant portion of the laser light. As the intensity within the laser cavity builds up, the P3HT becomes "saturated" - it can no longer absorb all the light. This allows short, intense pulses of light to pass through, resulting in Q-switching (generating short pulses) or mode-locking (generating a train of ultrashort pulses) depending on the laser configuration and pump power [, ].
A1: The research highlights several benefits of P3HT as a saturable absorber:
- Simple Integration: The P3HT thin film is easily incorporated into the EDFL cavity by sandwiching it between two ferrules [].
- Stable Performance: The setup generates stable Q-switched and mode-locked pulse trains, indicating good material stability within the laser cavity [].
- Tunable Output: By adjusting the pump power, the repetition rate and pulse width of the laser output can be controlled, demonstrating flexibility in achieving desired output characteristics [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(4-methylphenyl)sulfonylcarbamoylamino]pyridine-3-carboxamide](/img/no-structure.png)




